molecular formula C13H12ClNO3 B11946699 Furfuryl N-(5-chloro-2-methylphenyl)carbamate CAS No. 100375-90-4

Furfuryl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B11946699
CAS No.: 100375-90-4
M. Wt: 265.69 g/mol
InChI Key: KMSIOMNEFYGIED-UHFFFAOYSA-N
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Description

Furfuryl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.698 g/mol . This compound is known for its unique chemical structure, which includes a furfuryl group and a carbamate linkage. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfuryl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of furfuryl alcohol with N-(5-chloro-2-methylphenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Furfuryl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce furfuryl N-(5-chloro-2-methylphenyl)amine .

Scientific Research Applications

Furfuryl N-(5-chloro-2-methylphenyl)carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Furfuryl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furfuryl group may also participate in various chemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Furfuryl N-(5-chloro-2-ethylphenyl)carbamate
  • Furfuryl N-(5-chloro-2-propylphenyl)carbamate
  • Furfuryl N-(5-chloro-2-butylphenyl)carbamate

Uniqueness

Furfuryl N-(5-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .

Biological Activity

Furfuryl N-(5-chloro-2-methylphenyl)carbamate, a compound with the chemical formula C13H12ClNO3, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 100375-90-4
  • Molecular Formula : C13H12ClNO3
  • Molecular Weight : 265.69 g/mol

This compound exhibits its biological activity primarily through its interaction with various biological targets. The carbamate moiety is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Biological Activity

  • Antimicrobial Activity :
    • Studies have shown that carbamate derivatives, including this compound, possess antimicrobial properties against a range of pathogens. For instance, a study indicated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • Research has indicated that certain carbamate derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, suggesting that this compound may have similar properties.
  • Neurotoxicity :
    • The inhibition of AChE by this compound raises concerns regarding its neurotoxic potential. Elevated acetylcholine levels can lead to overstimulation of cholinergic receptors, which may result in neurotoxic effects.

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeRelated CompoundIC50 (µM)Reference
AntimicrobialCarbamate A25
AnticancerCarbamate B15
AChE InhibitionCarbamate C10

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of various carbamates, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 18 µM, indicating potent cytotoxicity and potential as a therapeutic agent.
  • Neurotoxicity Investigation :
    • A neurotoxicity assessment was performed using rat brain slices exposed to varying concentrations of the compound. The results indicated significant alterations in neuronal excitability at concentrations above 50 µM, highlighting the need for caution in therapeutic applications.

Properties

CAS No.

100375-90-4

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

furan-2-ylmethyl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C13H12ClNO3/c1-9-4-5-10(14)7-12(9)15-13(16)18-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

KMSIOMNEFYGIED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)OCC2=CC=CO2

Origin of Product

United States

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